"Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" CAS 898773-91-6
"Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate" CAS 898773-91-6
An In-Depth Technical Guide to Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (CAS 898773-91-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate is a substituted aromatic keto-ester incorporating a piperidine moiety. The presence of the piperidine ring, a well-established pharmacophore, suggests potential for biological activity and makes this compound a molecule of interest in medicinal chemistry and drug discovery.[1][2] The structure also contains a flexible keto-butyrate chain, which can participate in various biological interactions. This guide provides a comprehensive overview of the molecule's properties, a proposed synthetic pathway based on established chemical principles, detailed protocols for characterization, and a discussion of its potential applications in research and development.
Physicochemical and Structural Properties
The structural features of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate—a tertiary amine, a ketone, and an ester—dictate its chemical behavior and physical properties. While extensive experimental data is not publicly available, key properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 898773-91-6 | [3] |
| Molecular Formula | C₁₈H₂₅NO₃ | [1] |
| Molecular Weight | 303.40 g/mol | [4] |
| Predicted Boiling Point | 435.7 ± 35.0 °C | [5] |
| Predicted Density | 1.095 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 8.62 ± 0.10 | [5] |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate can be logically approached via a two-stage process. This involves the initial synthesis of a key intermediate, 2-(piperidinomethyl)toluene, followed by a Friedel-Crafts acylation to introduce the ethyl 4-oxobutyrate side chain.
Logical Synthesis Workflow
Caption: Proposed two-stage synthesis of the target molecule.
Stage 1: Synthesis of 2-(Piperidinomethyl)toluene
The introduction of the piperidinomethyl group onto the toluene ring is a critical first step. A classic approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom.[6][7] However, direct Mannich reaction on toluene is not feasible. A more practical approach involves the chloromethylation of toluene followed by nucleophilic substitution with piperidine, or a related strategy.
Protocol: Synthesis via Chloromethylation and Substitution
-
Chloromethylation of Toluene:
-
Causality: This step introduces a reactive chloromethyl group onto the toluene ring, which serves as an electrophilic site for the subsequent nucleophilic attack by piperidine.
-
Procedure: In a well-ventilated fume hood, combine toluene with paraformaldehyde and pass dry hydrogen chloride gas through the mixture in the presence of a catalyst like zinc chloride. The reaction is typically performed at moderate temperatures (e.g., 60 °C).
-
Self-Validation: The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of toluene and the formation of benzyl chloride isomers.
-
-
Nucleophilic Substitution with Piperidine:
-
Causality: The nitrogen atom of piperidine acts as a nucleophile, displacing the chloride from the 2-(chloromethyl)toluene intermediate.
-
Procedure: Dissolve the crude chloromethylated product in a suitable solvent like acetonitrile. Add piperidine (1.5 equivalents) and a base such as potassium carbonate (2.0 equivalents) to scavenge the HCl byproduct.[8] Reflux the mixture for 8-12 hours.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the disappearance of the starting material. The formation of the product can be confirmed by GC-MS analysis of an aliquot.
-
Stage 2: Friedel-Crafts Acylation
This stage involves the acylation of the aromatic ring of the intermediate with a succinic acid derivative. The Friedel-Crafts acylation is a robust method for forming C-C bonds with aromatic compounds.[9]
Protocol: Acylation and Esterification
-
Friedel-Crafts Acylation:
-
Causality: This electrophilic aromatic substitution introduces the 4-oxobutanoic acid moiety onto the phenyl ring. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the reactive acylium ion from succinic anhydride.[10][11]
-
Expert Insight: The basic nitrogen of the piperidine ring will complex with the AlCl₃ catalyst, deactivating it. Therefore, a stoichiometric excess of AlCl₃ (at least 2.5-3.0 equivalents) is crucial. The first equivalent will be consumed by the amine, and the subsequent amount will catalyze the reaction.
-
Procedure: Under an inert atmosphere (e.g., nitrogen), suspend AlCl₃ (3.0 eq) in an anhydrous solvent like 1,2-dichloroethane. Cool the suspension in an ice bath. Add succinic anhydride (1.1 eq) portion-wise. Slowly add a solution of 2-(piperidinomethyl)toluene (1.0 eq) in the same solvent. Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes and bring the product into the aqueous layer as the hydrochloride salt. After separation, basify the aqueous layer and extract the product with a suitable organic solvent.
-
Self-Validation: The formation of the carboxylic acid intermediate can be confirmed by IR spectroscopy (disappearance of the anhydride C=O stretch, appearance of a broad O-H and a carboxylic acid C=O stretch) and LC-MS.
-
-
Fischer Esterification:
-
Causality: This acid-catalyzed reaction converts the resulting carboxylic acid to the desired ethyl ester.
-
Procedure: Dissolve the crude carboxylic acid intermediate in a large excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v). Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Self-Validation: The conversion to the ester can be monitored by TLC (the ester will have a higher Rf value than the carboxylic acid) and confirmed by IR spectroscopy (disappearance of the broad O-H stretch).
-
Purification and Analytical Characterization
The final product should be purified, typically by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity should then be assessed by High-Performance Liquid Chromatography (HPLC).
Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), aliphatic protons of the butyrate chain (two triplets ~2.8 and ~3.2 ppm), piperidine ring protons (~1.5-2.5 ppm), benzylic CH₂ protons (~3.5 ppm), and aromatic protons (~7.2-7.8 ppm). |
| ¹³C NMR | Resonances for the ethyl ester carbons (~14, 60 ppm), ketone carbonyl (~198 ppm), ester carbonyl (~173 ppm), aliphatic carbons of the butyrate chain and piperidine ring, and aromatic carbons. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone (~1685 cm⁻¹) and the ester (~1730 cm⁻¹), C-N stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (303.40). Fragmentation patterns would likely show loss of the ethoxy group and cleavage at the benzylic position. |
Potential Applications and Future Research
While specific applications for this compound are not documented, its structural motifs are prevalent in pharmacologically active molecules. The piperidine ring is a key component in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[1][12]
Research and Development Workflow
Caption: Workflow for exploring the pharmacological potential.
Potential research avenues include:
-
Oncology: Screening for cytotoxic activity against various cancer cell lines. Many piperidine derivatives exhibit antiproliferative properties.[13]
-
Infectious Diseases: Evaluating antimicrobial and antifungal activity. The piperidine moiety is present in various biocidal compounds.[1]
-
Neuroscience: Assessing affinity for CNS targets, such as sigma receptors or monoamine transporters, given the prevalence of the piperidine scaffold in centrally acting drugs.[12][13]
Safety and Handling
No specific toxicology data is available for this compound. However, based on structurally related molecules like Ethyl 4-oxo-4-phenylbutyrate, it should be handled with care.[14] It may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
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ResearchGate. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[5][15]benzoquinone hydrochloride. Retrieved from [Link]
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MDPI. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Retrieved from [Link]
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MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Diyala Journal of Pure Science. (2012). Synthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles. Retrieved from [Link]
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